4-(2-(4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl)ethoxy)benzaldehyde
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Overview
Description
4-(2-(4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl)ethoxy)benzaldehyde is a chemical compound that features a piperazine ring substituted with a dichloropyridazine moiety and an ethoxybenzaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl)ethoxy)benzaldehyde typically involves a multi-step process. One common method includes the reaction of 3,6-dichloropyridazine with piperazine to form the intermediate 4-(3,6-dichloropyridazin-4-yl)piperazine. This intermediate is then reacted with 4-(2-bromoethoxy)benzaldehyde under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichloropyridazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms on the pyridazine ring.
Major Products Formed
Oxidation: 4-(2-(4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl)ethoxy)benzoic acid.
Reduction: 4-(2-(4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-(4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl)ethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2-(4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets. The piperazine ring and dichloropyridazine moiety allow it to bind to certain receptors or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethoxy)benzaldehyde: Similar structure but with a dichlorophenyl group instead of a dichloropyridazine group.
4-(2-(4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl)ethoxy)benzoic acid: Oxidized form of the compound.
4-(2-(4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl)ethoxy)benzyl alcohol: Reduced form of the compound
Uniqueness
The uniqueness of 4-(2-(4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl)ethoxy)benzaldehyde lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
921769-52-0 |
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Molecular Formula |
C17H18Cl2N4O2 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
4-[2-[4-(3,6-dichloropyridazin-4-yl)piperazin-1-yl]ethoxy]benzaldehyde |
InChI |
InChI=1S/C17H18Cl2N4O2/c18-16-11-15(17(19)21-20-16)23-7-5-22(6-8-23)9-10-25-14-3-1-13(12-24)2-4-14/h1-4,11-12H,5-10H2 |
InChI Key |
SZNTVXYWXPFIDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)C=O)C3=CC(=NN=C3Cl)Cl |
Origin of Product |
United States |
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